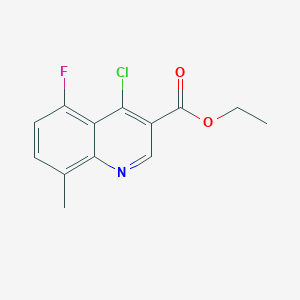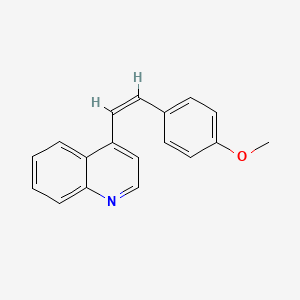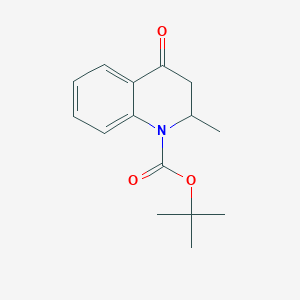
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11ClFNO2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly due to their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-chloro-5-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate
- Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate
- 4-Chloro-5-fluoro-8-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C13H11ClFNO2 |
|---|---|
Poids moléculaire |
267.68 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
Clé InChI |
YFALHVWBJPIDGH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)





![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)


![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)

![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)

